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Compound of Interest

Compound Name: BocNH-PEG4-CH2CHO

Cat. No.: B8115841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and

common applications of the bifunctional linker, Boc-NH-PEG4-CH2CHO. This molecule is of

significant interest in the fields of bioconjugation, drug delivery, and the development of

complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure
Boc-NH-PEG4-CH2CHO is a hetero-bifunctional molecule characterized by three key chemical

moieties connected in a linear fashion. The systematic name for this compound is tert-butyl (2-

(2-(2-(2-(2,2-dimethoxyethyl)amino)ethoxy)ethoxy)ethoxy)ethyl)carbamate, with the

acetaldehyde group often protected as a dimethyl acetal, which can be deprotected to the

aldehyde under acidic conditions.

The structure can be deconstructed into the following components:

Boc-Protected Amine (BocNH-): At one terminus, an amine group is protected by a tert-

butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic

synthesis, valued for its stability under a variety of reaction conditions and its facile removal

under moderately acidic conditions. This feature allows for the selective deprotection and

subsequent reaction of the terminal amine.
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Polyethylene Glycol Linker (-PEG4-): A tetra-ethylene glycol (PEG4) chain forms the central

spacer of the molecule. This hydrophilic linker is composed of four repeating ethylene glycol

units. The inclusion of a PEG spacer in bioactive molecules often enhances aqueous

solubility, improves pharmacokinetic profiles, and provides a flexible bridge between two

conjugated moieties.

Acetaldehyde Group (-CH2CHO): The other terminus features an acetaldehyde functional

group. Aldehydes are versatile chemical handles that can readily react with primary amines

through reductive amination to form stable secondary amine linkages. This reactive group is

pivotal for conjugating the linker to proteins, peptides, or other molecules bearing an

available amine.

The connectivity of these groups results in a molecule with distinct chemical functionalities at

each end, enabling sequential and controlled conjugation strategies.

Physicochemical and Purity Data
The following table summarizes the key physicochemical properties and typical purity

specifications for Boc-NH-PEG4-CH2CHO. This data is essential for experimental design,

including reaction stoichiometry and purification protocols.

Property Value

Molecular Formula C17H35NO7

Molecular Weight 365.46 g/mol

Appearance Colorless to light yellow oil

Solubility Soluble in DMSO, DMF, Methanol, CH2Cl2

Purity (as specified) Typically ≥95% (by NMR and/or LC-MS)

Experimental Protocols
The dual functionality of Boc-NH-PEG4-CH2CHO makes it a valuable reagent in multi-step

synthetic and bioconjugation workflows. Below are representative experimental protocols for

the deprotection of the Boc group and the conjugation of the aldehyde moiety.
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Protocol 3.1: Boc Group Deprotection
This procedure outlines the removal of the Boc protecting group to liberate the primary amine,

making it available for subsequent reactions, such as amide bond formation.

Materials:

Boc-NH-PEG4-CH2CHO

Dichloromethane (DCM), anhydrous

Trifluoroacetic acid (TFA)

Saturated sodium bicarbonate (NaHCO3) solution

Brine solution

Anhydrous sodium sulfate (Na2SO4)

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

Dissolve Boc-NH-PEG4-CH2CHO (1 equivalent) in anhydrous DCM (0.1 M concentration) in

a round-bottom flask.

Cool the solution to 0 °C using an ice bath.

Add TFA (10 equivalents) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo).

Redissolve the residue in DCM and wash sequentially with saturated NaHCO3 solution and

brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the

deprotected amine product (H2N-PEG4-CH2CHO).

Protocol 3.2: Reductive Amination with a Primary Amine
This protocol describes the conjugation of the aldehyde terminus of Boc-NH-PEG4-CH2CHO to

a molecule containing a primary amine (R-NH2), such as a peptide or a small molecule ligand.

Materials:

Boc-NH-PEG4-CH2CHO

Amine-containing substrate (R-NH2)

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

1,2-Dichloroethane (DCE) or Methanol, anhydrous

Acetic acid (optional, as catalyst)

Standard glassware for inert atmosphere reactions

Procedure:

Dissolve the amine-containing substrate (R-NH2, 1 equivalent) and Boc-NH-PEG4-CH2CHO

(1.2 equivalents) in anhydrous DCE or methanol under an inert atmosphere (e.g., nitrogen or

argon).

Add a catalytic amount of acetic acid (0.1-0.5 equivalents) if required to facilitate imine

formation.

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the

intermediate imine/enamine.

Add the reducing agent, STAB (1.5 equivalents), portion-wise to the reaction mixture.

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-

MS.
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Quench the reaction by the slow addition of water or a saturated aqueous solution of

ammonium chloride (NH4Cl).

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate

in vacuo.

Purify the crude product using flash column chromatography to obtain the desired conjugate.

Visualization of a Synthetic Workflow
The following diagram illustrates a typical two-step synthetic workflow utilizing Boc-NH-PEG4-

CH2CHO to link two distinct molecular entities, Molecule A and Molecule B. This process is

fundamental in the assembly of PROTACs, antibody-drug conjugates (ADCs), and other

targeted therapeutic agents.
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Figure 1: Synthetic Workflow for Bifunctional Conjugation
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Figure 1: Synthetic Workflow for Bifunctional Conjugation
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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